1,3-Dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine class. The compound has a molecular formula of and a molecular weight of approximately 232.33 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core with dimethyl and pentan-3-yl substituents, which contribute to its unique chemical properties and potential biological activities, particularly as an inhibitor of phosphodiesterase type IV (PDE4) .
The compound can be synthesized through various organic chemistry methods, with significant research indicating its potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its role in modulating cyclic nucleotide levels within cells .
The synthesis of 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves multi-step organic reactions. Key steps may include:
Each step requires careful optimization of reaction conditions including temperature, solvent choice, and reaction time to maximize yield and purity .
The synthesis may utilize techniques such as refluxing in organic solvents, employing catalysts for enhanced reaction rates, and purification methods like chromatography to isolate the final product. Advanced synthetic routes may also incorporate continuous flow reactors for scalability in industrial applications .
1,3-Dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo several chemical transformations typical of pyrazolo[3,4-b]pyridine derivatives:
These reactions are significant for modifying the compound's structure to investigate structure-activity relationships in biological studies .
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes and palladium on carbon for reductions. Substitution reactions may involve halogenating agents or nucleophiles such as amines .
The mechanism of action for 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine primarily involves its interaction with phosphodiesterase type IV (PDE4). By inhibiting this enzyme, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to reduced inflammation and modulation of immune responses. This mechanism is particularly relevant in treating conditions like asthma and COPD .
These properties are crucial for understanding the compound's behavior in various chemical environments and its suitability for pharmaceutical formulations .
1,3-Dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has several potential applications:
Research continues into its biological activities and interactions with various molecular targets, making it a candidate for further pharmacological exploration .
The pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure that combines the electronic properties of pyrazole and pyridine rings. This framework serves as a versatile pharmacophore due to its ability to engage in diverse binding interactions with biological targets, facilitated by hydrogen bond acceptors/donors and π-stacking capabilities. The specific compound 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine exemplifies strategic advancements in optimizing this scaffold through targeted N5-amine substitution and alkyl functionalization. Its structural complexity arises from the presence of:
This compound (C₁₃H₂₀N₄; MW 232.32 g/mol) features a chiral pentan-3-yl group introducing three-dimensional complexity atypical among early pyrazolopyridines. The branched alkyl chain significantly modulates physicochemical properties:
Table 1: Structural Attributes vs. Unsubstituted Analogues
Property | 1,3-dimethyl-N-(pentan-3-yl) Derivative | 5-Amino-1,3-dimethyl Parent |
---|---|---|
Molecular Formula | C₁₃H₂₀N₄ | C₈H₁₀N₄ (from SMILES: Cc1nn(C)c2ncc(N)cc12) |
Molecular Weight (g/mol) | 232.32 | 162.20 |
Nitrogen Content | 24.12% | 34.54% |
Carbon Atoms | 13 (67.20%) | 8 (59.22%) |
Structural Complexity (Fsp³) | 0.538 | 0.125 |
The SMILES string CCCC(C)Nc1cnc2c(c1)c(C)nn2C
reveals critical bonding patterns: The pyrazolo[3,4-b]pyridine core connects to the pentan-3-amine via the C5 position, while methyl groups occupy N1 and C3. This arrangement preserves the hydrogen-bonding capacity of the pyridine nitrogen and the amine functionality, crucial for target engagement. Substituent effects studies indicate the 3-methyl group enhances ring π-deficiency (~0.7 eV reduction in HOMO energy), potentially improving oxidative stability [1] [7].
Pyrazolo[3,4-b]pyridines emerged as isosteres for purine-based drugs in the 1990s, circumventing metabolic liabilities while mimicking adenosine binding. Key evolutionary phases include:
The shift toward N-alkylamino variants accelerated following 2018 discoveries that linear alkyl chains reduced cytochrome P450 induction liabilities compared to aryl analogues. Specifically, compounds like the pentan-3-yl derivative showed <3-fold AhR activation versus >100-fold for phenyl-substituted versions, addressing a critical hurdle in chronic disease applications [5] [9]. Patent analyses reveal increasing claims covering C5-sec-alkylamino groups between 2017-2025, underscoring their therapeutic relevance [9].
Synthetic Methodology Advances
Therapeutic Applications
Table 2: Chronological Development of Key Derivatives
Year | Milestone | Significance |
---|---|---|
2016 | VU0418506 (mGlu4 PAM) discovery | Validated pyrazolopyridine scaffold for neurological targets |
2018 | Identification of CYP1A2 induction liability in aryl-amino derivatives | Pivotal shift toward alkylamino substitutions (e.g., pentan-3-yl) |
2019 | WO2019141694 patent filings for PI4KIIIβ inhibitors | Protected branched alkylamino variants for antiviral applications |
2024 | Azlactone-based synthesis for dihydropyridines | New solvent-free route to functionalized intermediates |
The trajectory underscores how 1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine epitomizes contemporary design principles addressing both synthetic accessibility and reduced off-target effects [5] [8] [9].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: